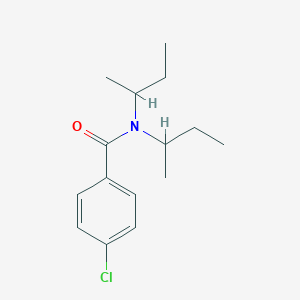
Ethyl 4-hydroxy-2-(4-pyridyl)-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of compound 1 involves several steps. The reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Compound 1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Compound 1 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying thiazole-based structures and their reactivity.
Mechanism of Action
The mechanism of action of compound 1 involves the inhibition of cell division cycle 7 (cdc7) kinase activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells . The molecular targets include the cdc7 kinase and its associated pathways involved in DNA replication and cell division .
Comparison with Similar Compounds
Compound 1 can be compared with other cdc7 inhibitors and thiazole-based compounds. Similar compounds include other thiazole derivatives and pyridine-containing molecules . What sets compound 1 apart is its specific structure that allows for effective inhibition of cdc7 kinase, making it a unique candidate for further research and development .
Properties
Molecular Formula |
C11H10N2O3S |
|---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2-pyridin-4-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H10N2O3S/c1-2-16-11(15)8-9(14)13-10(17-8)7-3-5-12-6-4-7/h3-6,14H,2H2,1H3 |
InChI Key |
SHVRAFGUKKOKIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=NC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Bromo-1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B8501806.png)






![5-Chloro-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B8501849.png)





